molecular formula C21H21ClN4O4 B11227057 N-(4-{2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide

N-(4-{2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide

Cat. No.: B11227057
M. Wt: 428.9 g/mol
InChI Key: HLTBWNDTOBYIDF-UHFFFAOYSA-N
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Description

N-(4-{2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoxaline core, a chloro-methoxyphenyl group, and an ethylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide typically involves multiple steps, including the formation of the quinoxaline core, the introduction of the chloro-methoxyphenyl group, and the attachment of the ethylacetamide moiety. Common synthetic routes may involve:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a diketone under acidic conditions.

    Introduction of the Chloro-Methoxyphenyl Group: This step may involve the use of a chloro-methoxyphenylamine derivative, which can be coupled with the quinoxaline core through nucleophilic substitution reactions.

    Attachment of the Ethylacetamide Moiety: This can be accomplished through acylation reactions using ethyl acetate and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the chloro-methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:

    Binding to Enzymes: Inhibiting enzyme activity through competitive or non-competitive inhibition.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

N-(4-{2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C21H21ClN4O4

Molecular Weight

428.9 g/mol

IUPAC Name

2-[3-[acetyl(ethyl)amino]-2-oxoquinoxalin-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide

InChI

InChI=1S/C21H21ClN4O4/c1-4-25(13(2)27)20-21(29)26(17-8-6-5-7-15(17)24-20)12-19(28)23-16-11-14(22)9-10-18(16)30-3/h5-11H,4,12H2,1-3H3,(H,23,28)

InChI Key

HLTBWNDTOBYIDF-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=C(C=CC(=C3)Cl)OC)C(=O)C

Origin of Product

United States

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